![molecular formula C16H11N3O4 B1433694 4-[(8-Nitroquinolin-2-yl)amino]benzoic acid CAS No. 330663-19-9](/img/structure/B1433694.png)
4-[(8-Nitroquinolin-2-yl)amino]benzoic acid
Overview
Description
4-[(8-Nitroquinolin-2-yl)amino]benzoic acid, also known as NQBA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. NQBA is a derivative of quinoline and benzoic acid, and its unique structure makes it a promising candidate for use in drug development, as well as in other areas of research.
Scientific Research Applications
Antiviral Research
Quinoline compounds have been studied for their antiviral properties. For example, certain derivatives have shown moderated anti-influenza virus activity . This suggests that “4-[(8-Nitroquinolin-2-yl)amino]benzoic acid” could potentially be explored for its efficacy against various viral infections.
Medicinal Chemistry
Quinolines are prevalent in pharmacologically useful compounds . The nitro group and the amino benzoic acid moiety in the compound could be of interest in designing drugs with specific target interactions.
Photocatalysis
Some quinoline derivatives are synthesized using photocatalytic methods . The compound might be used as a precursor or an intermediate in photocatalytic synthesis processes.
Molecular Docking Studies
Quinoline compounds are often used in molecular docking studies to predict the orientation of a substrate to a target enzyme or receptor . “4-[(8-Nitroquinolin-2-yl)amino]benzoic acid” could be used in computational models to study its binding affinities.
Synthetic Chemistry
The structural complexity of quinoline derivatives makes them a subject of interest in synthetic chemistry for the development of new synthetic routes .
Natural Product Synthesis
Quinolines are found in natural products, so this compound might be used in research related to the synthesis or modification of such products .
properties
IUPAC Name |
4-[(8-nitroquinolin-2-yl)amino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O4/c20-16(21)11-4-7-12(8-5-11)17-14-9-6-10-2-1-3-13(19(22)23)15(10)18-14/h1-9H,(H,17,18)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDBWPLCOSSTKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(C=C2)NC3=CC=C(C=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(8-Nitroquinolin-2-yl)amino]benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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